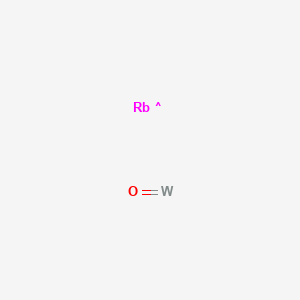
CID 71366182
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71366182, also known as 23-nordeoxycholic acid, is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. They are also involved in the regulation of cholesterol levels in the body. 23-nordeoxycholic acid is a modified form of deoxycholic acid, which is one of the primary bile acids produced by the liver.
Métodos De Preparación
The preparation of 23-nordeoxycholic acid involves several synthetic routes and reaction conditions. One common method is the chemical modification of deoxycholic acid. This process typically involves the selective oxidation and reduction of specific functional groups on the deoxycholic acid molecule. Industrial production methods may include the use of catalysts and specific reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
23-nordeoxycholic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 23-nordeoxycholic acid can produce various hydroxylated derivatives.
Aplicaciones Científicas De Investigación
23-nordeoxycholic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other bile acid derivatives.
Biology: It is used to study the role of bile acids in digestion and metabolism.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals and dietary supplements.
Mecanismo De Acción
The mechanism of action of 23-nordeoxycholic acid involves its interaction with bile acid receptors in the liver and intestines. These receptors regulate the synthesis and secretion of bile acids, as well as the absorption of fats and cholesterol. The molecular targets and pathways involved include the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1).
Comparación Con Compuestos Similares
23-nordeoxycholic acid is similar to other bile acid derivatives, such as deoxycholic acid and ursodeoxycholic acid. it has unique structural modifications that may confer different biological activities and therapeutic potentials. For example, 23-nordeoxycholic acid has been shown to have different effects on cholesterol metabolism compared to other bile acids.
Similar compounds include:
- Deoxycholic acid
- Ursodeoxycholic acid
- Chenodeoxycholic acid
These compounds share similar chemical structures and biological functions but may differ in their specific effects and applications.
Propiedades
Número CAS |
51312-37-9 |
|---|---|
Fórmula molecular |
ORbW |
Peso molecular |
285.31 g/mol |
InChI |
InChI=1S/O.Rb.W |
Clave InChI |
BDYJTMSAJACSQH-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Rb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


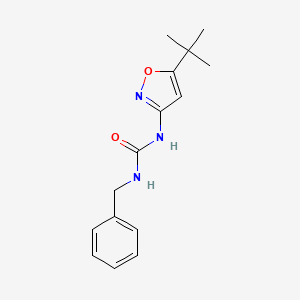
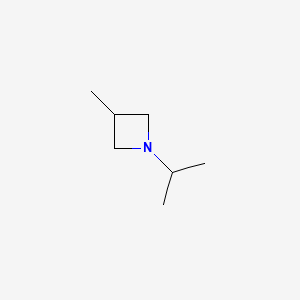
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
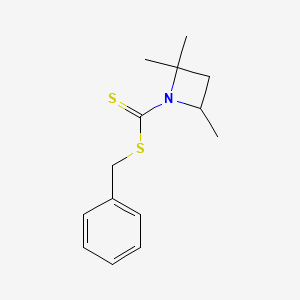
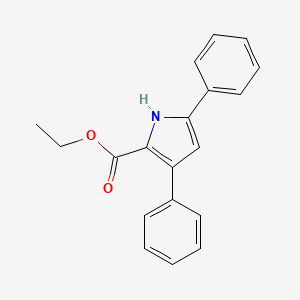
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)
![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
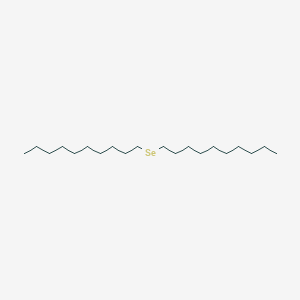
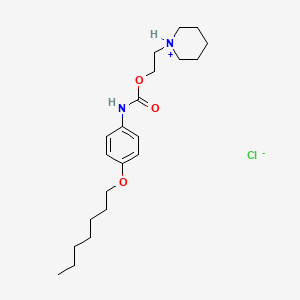

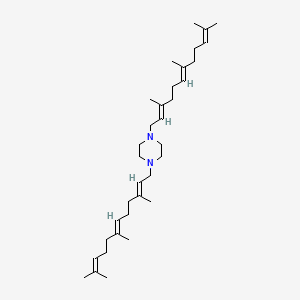
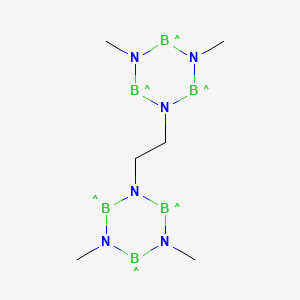
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
